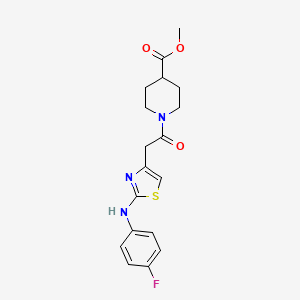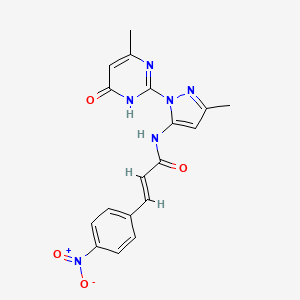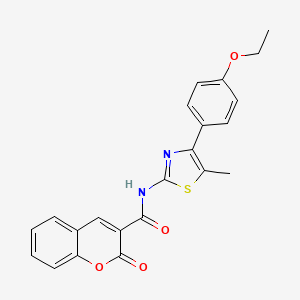![molecular formula C25H21BrN2O5 B2491648 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate CAS No. 361159-13-9](/img/structure/B2491648.png)
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate involves intricate chemical reactions. A related synthesis involves the Buchwald–Hartwig amination of 6-bromobenzo[h]quinazolinones with morpholine, using a palladium catalyst system, to produce 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives (Nowak et al., 2014). Another example includes the reduction of a Schiff base from acenaphthenequinone and ethyl-4-aminobenzoate, highlighting the complex synthesis routes for such compounds (Yi-Chen Chan et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule features intricate arrangements of atoms and bonds. For instance, the compound "Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate" demonstrates a significant dihedral angle between its planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring, indicative of the complex spatial arrangement (Yi-Chen Chan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be complex, often requiring specific conditions and catalysts. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene (Jun He et al., 2016). This highlights the reactivity and potential for forming various chemical structures.
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and intermolecular interactions, can be complex. The molecular structure and physical properties of related compounds have been studied using X-ray crystallography, revealing detailed insights into their structural features (Yi-Chen Chan et al., 2010).
Scientific Research Applications
Synthetic Methodologies and Intermediates
Research has delved into the synthesis of derivatives related to the benzoquinazolinone family, which includes compounds like "2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate". For instance, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been achieved under Buchwald–Hartwig conditions, indicating a methodology that could potentially be applicable to the synthesis of the compound . These derivatives have shown interesting anticancer activities, suggesting the utility of such compounds in medicinal chemistry and drug discovery efforts (Nowak et al., 2014).
Chemosensor Applications
Compounds within the benzo[de]isoquinoline-1,3-dione series, which shares a core structure with "this compound", have been developed as chemosensors. These new derivatives, obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with amines, have shown high selectivity in the determination of anions, highlighting their potential use in analytical chemistry and environmental monitoring (Толпыгин et al., 2013).
Catalysis
Research into catalytic applications has also been explored, where related compounds have been synthesized and evaluated for their role in catalyzing reactions, such as the alkylation of cyclic amines with alcohols. This research indicates the potential utility of such compounds in facilitating chemical transformations, which is crucial in the development of new synthetic methodologies (Öznur Doğan Ulu et al., 2017).
Anticancer Activity
The anticancer potential of compounds within this structural family has been investigated, with some derivatives exhibiting significant anticancer activities. This suggests that "this compound" and related compounds could be valuable in the development of new anticancer agents, highlighting the importance of such compounds in therapeutic research (Nowak et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPKBOQIOGBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)